[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile
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Overview
Description
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile typically involves the coupling of a phenylacetylene derivative with a suitable nitrile precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine
- [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetate
Uniqueness
The uniqueness of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets .
Properties
CAS No. |
823227-99-2 |
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Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(4-dec-3-en-1,5-diynylphenyl)acetonitrile |
InChI |
InChI=1S/C18H17N/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)15-16-19/h7-8,11-14H,2-4,15H2,1H3 |
InChI Key |
XVDCEMGCPXTSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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